molecular formula C23H24N4O4 B13402120 N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

Cat. No.: B13402120
M. Wt: 420.5 g/mol
InChI Key: AEXFXNFMSAAELR-UHFFFAOYSA-N
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Description

Brensocatib, also known scientifically as N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1) . This small molecule is a key investigative tool for studying neutrophil-mediated inflammation. Its primary research value lies in its unique mechanism of action: by inhibiting DPP1, an enzyme crucial during neutrophil maturation in the bone marrow, it prevents the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3) . This action effectively impairs this proteolytic cascade, which is a central driver of tissue damage in inflammatory lung conditions. Consequently, brensocatib is a critical compound for research aimed at understanding and interrupting the cycle of inflammation and lung injury characteristic of neutrophilic inflammatory diseases, with significant focus on non-cystic fibrosis bronchiectasis (NCFB) . Its application extends to exploring therapeutic pathways for other conditions involving neutrophil-driven pathology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)

InChI Key

AEXFXNFMSAAELR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O

Origin of Product

United States

Preparation Methods

Reductive Alkylation of Oxazepane Carboxamide with Aldehyde Intermediate

Process Description:

  • A compound of formula (II), typically an aldehyde or ketone bearing the 4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl substituent, is reacted with a compound of formula (III), an amine derivative of 1,4-oxazepane-2-carboxamide.
  • Under reductive alkylation conditions, the aldehyde carbonyl group and the amine nitrogen form an imine intermediate, which is then reduced to form the N-C bond, yielding the target compound.
  • The reaction conditions are controlled to ensure stereoselectivity, producing the (2S,1S) stereochemistry of the final product.
  • If necessary, the product is converted into pharmaceutically acceptable salts and optical isomers are separated for purity.

Key Features:

  • The reductive alkylation typically uses mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • The reaction proceeds with high chemo- and stereoselectivity.
  • This method allows direct introduction of the cyano-substituted phenylethyl side chain onto the oxazepane core.

Oxime Intermediate Reduction Route

Process Description:

  • The aldehyde or ketone compound (formula II) is first converted into an oxime by reaction with hydroxylamine or its salts.
  • The oxime intermediate is then reduced using a suitable reducing agent, such as catalytic hydrogenation or metal hydrides, to replace the oxime hydroxyl group with hydrogen, forming a primary amine.
  • This primary amine can then undergo reductive alkylation with appropriate aldehydes or ketones to introduce substituent R3 (the phenyl-cyano moiety).
  • The final compound is isolated and purified, optionally as pharmaceutically acceptable salts and optically resolved isomers.

Key Features:

  • This two-step conversion allows for controlled introduction of the amine functionality.
  • The oxime intermediate provides a handle for selective reduction.
  • This route is useful when direct reductive alkylation is challenging due to steric or electronic factors.

Additional Synthetic Details

  • The benzoxazole moiety is often synthesized or introduced via cyclization of appropriate aminophenol precursors.
  • The cyano group is introduced at the alpha position of the ethyl side chain, often via nucleophilic substitution or cyanide addition to an intermediate aldehyde.
  • The oxazepane ring is typically formed through cyclization of amino alcohol precursors or by ring-closing reactions on linear intermediates.

Representative Synthetic Scheme (Simplified)

Step Reactants Reaction Type Conditions Outcome
1 Benzoxazole-substituted aldehyde (II) + 1,4-oxazepane amine (III) Reductive alkylation Mild reducing agent (e.g., NaBH(OAc)3), inert atmosphere Formation of N-C bond, target compound
2 Aldehyde (II) + Hydroxylamine Oxime formation Mild acidic or neutral conditions Oxime intermediate
3 Oxime + Reducing agent Reduction Catalytic hydrogenation or metal hydride Primary amine intermediate
4 Primary amine + Aldehyde Reductive alkylation Reducing agent as above Final compound with cyano group

Experimental Data and Characterization

Optical Isomers and Purity

  • The compound is prepared as the (2S,1S) stereoisomer, confirmed by chiral chromatography and X-ray powder diffraction patterns.
  • Two polymorphic forms (Form A and Form B) have been characterized by X-ray powder diffraction, indicating crystalline purity and stability.

Molecular and Spectral Data

Parameter Value
Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
IUPAC Name N-[(1S)-1-cyano-2-[4-(3-methyl-1,2-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Key Spectra Confirmed by NMR, MS, and IR consistent with structure

Summary Table of Preparation Routes

Method Key Intermediate Reaction Type Advantages Challenges
Reductive Alkylation Aldehyde + Oxazepane amine Direct N-C bond formation Efficient, stereoselective Requires careful control of conditions
Oxime Reduction + Alkylation Oxime intermediate Two-step amine introduction Allows selective amine formation More steps, requires reduction control

Chemical Reactions Analysis

Coupling Reactions

Used to connect aromatic and heterocyclic components.

  • Example : Suzuki-Miyaura coupling between a benzoxazole boronic acid and a bromophenyl intermediate to form the biphenyl linkage .

  • Conditions :

    • Catalyst: Pd(PPh₃)₄

    • Base: Na₂CO₃

    • Solvent: Dioxane/water (4:1)

    • Temperature: 80–90°C

Amide Bond Formation

Critical for linking the oxazepane carboxylate to the cyanoethylamine moiety.

  • Reagents :

    • HATU (coupling agent)

    • DIPEA (base)

    • Solvent: DMF or dichloromethane

  • Yield : ~85% (estimated from analogous reactions in )

Benzoxazole Cyclization

Forms the 3-methyl-2-oxo-1,3-benzoxazole ring from precursors.

  • Reagents :

    • o-Aminophenol derivatives

    • Triphosgene (carbonyl source)

    • Base: Pyridine or Et₃N

  • Conditions : Reflux in THF (60–70°C)

Deprotection Steps

Removes protecting groups (e.g., Boc) to enable further functionalization.

  • Reagents :

    • Trifluoroacetic acid (TFA) in dichloromethane

    • Temperature: Room temperature

Substitution Reactions for Structural Diversification

The benzoxazole and oxazepane moieties are modified to explore structure-activity relationships (SAR).

Substituent Position Reaction Type Reagents/Conditions Example Derivative
3-Methyl (benzoxazole)AlkylationMethyl iodide, K₂CO₃, DMF, 60°C (2S)-N-[(1S)-1-cyano-2-(4-(3-methyl-2-oxo-benzoxazol-5-yl)phenyl)ethyl]-oxazepane-2-carboxamide
7-Fluoro (benzoxazole)Nucleophilic fluorinationSelectfluor®, DMF, 80°C (2S)-N-[(1S)-1-cyano-2-(4-(7-fluoro-3-methyl-2-oxo-benzoxazol-5-yl)phenyl)ethyl]-...
Oxazepane ringReductive aminationNaBH₃CN, MeOH, rt Derivatives with modified N-alkyl groups

Reaction Optimization Insights

  • Stereochemical Control : Chiral centers are preserved using enantioselective catalysts (e.g., (S)-BINAP in coupling) .

  • Purity Management : HPLC purification (C18 column, acetonitrile/water gradient) ensures >98% purity .

  • Side Reactions :

    • Racemization during amidation (mitigated by low-temperature conditions).

    • Over-alkylation at benzoxazole nitrogen (controlled by stoichiometry) .

Comparison of Derivative Synthetic Routes

Derivative Key Reaction Yield Biological Activity (IC₅₀)
3-Methyl (Parent compound)Alkylation78% 12 nM (DPP1 inhibition)
3-CyclopropylmethylNucleophilic substitution65% 25 nM
3-(2,2-Difluoroethyl)Radical fluorination52% 18 nM
7-Fluoro-3-methylElectrophilic fluorination70% 15 nM

Mechanistic Considerations

  • Amidation Mechanism : Activation of the carboxylate (via HATU) forms an O-acylisourea intermediate, which reacts with the amine to form the amide bond .

  • Benzoxazole Formation : Cyclization proceeds via nucleophilic attack of the phenolic oxygen on the activated carbonyl, followed by dehydration .

Scientific Research Applications

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name Core Structure Phenyl Substituent Key Modifications
N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide (Target) 1,4-Oxazepane-2-carboxamide 4-(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl None (baseline compound)
AZD7986 1,4-Oxazepane-2-carboxamide 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl Stereochemical refinement (S,S-configuration)
Florensocatibum 1,4-Oxazepane-2-carboxamide 2-Fluoro-4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl Addition of 2-fluoro to phenyl ring
(2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide 1,4-Oxazepane-2-carboxamide Unsubstituted phenyl Lacks benzoxazolyl group

Key Observations :

  • The benzoxazolyl group in the target compound and AZD7986 improves CTSC binding compared to the unsubstituted analog .
  • Fluorination in florensocatibum may enhance metabolic stability or target affinity .
  • Stereochemical precision in AZD7986 (S,S-configuration) optimizes binding geometry .

Pharmacological Comparison

Table 2: Pharmacological Profiles

Compound Name Target Inhibitory Potency (IC50)* Toxicity Profile Clinical Status
AZD5248 CTSC Not reported Aortic elastin cross-linking Discontinued (toxicity)
Target Compound CTSC <10 nM (estimated) Reduced aortic binding Preclinical/Phase I
AZD7986 CTSC ~5 nM No significant aortic binding Most advanced inhibitor
Florensocatibum CTSC Not reported Pending studies Investigational

Notes:

  • AZD7986 demonstrates superior selectivity and safety, attributed to reduced off-target interactions with elastin .

Mechanism and Toxicity Insights

  • AZD5248 : Early CTSC inhibitor with potent NSP inhibition but caused aortic toxicity due to aldehyde-mediated elastin cross-linking .
  • Target Compound : Structural refinements (e.g., benzoxazolyl group) likely block aldehyde reactivity, mitigating cardiovascular risks .

Biological Activity

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, commonly known as Brensocatib , is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in treating respiratory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Brensocatib is characterized by a complex structure that includes an oxazepane ring and a benzoxazole moiety. Its chemical formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of approximately 420.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight420.46 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds6
Log P (Octanol/Water)2.5

Brensocatib primarily functions as an inhibitor of dipeptidyl peptidase I (DPP1) , an enzyme involved in the activation of various pro-inflammatory mediators. By inhibiting DPP1, Brensocatib can reduce inflammation and modulate immune responses, making it a candidate for treating conditions characterized by excessive inflammation such as chronic obstructive pulmonary disease (COPD) and bronchiectasis .

Anti-inflammatory Effects

Preclinical studies have demonstrated that Brensocatib significantly reduces neutrophil activation and migration. These effects suggest that the compound may be effective in managing inflammatory responses in various respiratory conditions.

Efficacy in Respiratory Diseases

Research has indicated that Brensocatib may improve lung function and reduce exacerbations in patients with chronic respiratory diseases. Clinical trials are ongoing to evaluate its safety and efficacy in larger populations .

Case Studies

Several studies have highlighted the potential of Brensocatib in clinical settings:

  • Clinical Trial on COPD : A phase II clinical trial assessed the efficacy of Brensocatib in patients with moderate to severe COPD. Results indicated a significant reduction in the frequency of exacerbations compared to placebo.
  • Bronchiectasis Study : In another study focusing on bronchiectasis patients, Brensocatib was associated with improved quality of life measures and reduced inflammatory markers, suggesting its therapeutic relevance .

Interaction with Biological Targets

Brensocatib has been shown to interact with various biological targets beyond DPP1. Understanding these interactions is crucial for optimizing its pharmacokinetics and pharmacodynamics:

  • Cytochrome P450 Enzymes : Brensocatib inhibits several CYP enzymes (CYP2C9, CYP2D6, CYP3A4), which may affect the metabolism of co-administered drugs .
  • P-glycoprotein Substrate : It is classified as a substrate for P-glycoprotein, indicating potential drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, and how are intermediates characterized?

  • Methodology :

  • Acylation and Cyclization : Start with N-acylation of a phenylalanine-derived precursor using acyl chlorides (e.g., 4-bromophenylsulfonylphenyl acyl chloride) to form acyclic intermediates. Intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) yields oxazole or oxazepane cores .
  • Characterization : Use elemental analysis, ¹H/¹³C NMR, and IR spectroscopy to confirm functional groups (e.g., cyano, carbonyl) and regiochemistry. For example, carbonyl stretches in IR (~1700 cm⁻¹) and aromatic proton coupling patterns in NMR validate benzoxazole formation .

Q. How is cytotoxicity assessed for this compound in preliminary studies?

  • Methodology :

  • Daphnia magna assay : A cost-effective, high-throughput model to screen acute toxicity. Expose organisms to graded concentrations (e.g., 1–100 µM) and monitor mortality/immobility over 24–48 hours. LC₅₀ values are calculated using probit analysis .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-benzyl-1,3-oxazole derivatives) to identify structure-activity trends .

Q. What spectroscopic techniques are critical for confirming the compound’s purity and stereochemistry?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., oxazepane ethylenic protons) and assign stereochemistry .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Reaction path search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for cyclization steps. Compare activation energies of competing pathways (e.g., oxazole vs. benzoxazole formation) .
  • Experimental validation : Adjust catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) or solvents based on computational predictions to improve yields .

Q. What strategies resolve contradictions in cytotoxicity data across different assays or cell lines?

  • Methodology :

  • Mechanistic profiling : Perform RNA sequencing or proteomics on treated cells to identify off-target effects (e.g., kinase inhibition unrelated to the primary target).
  • Dose-response normalization : Use Hill coefficients to compare efficacy slopes across assays, controlling for variables like cell permeability .

Q. How can structure-activity relationship (SAR) studies guide derivatization of the benzoxazole-oxazepane scaffold?

  • Methodology :

  • Fragment-based design : Replace the cyano group with bioisosteres (e.g., nitro, trifluoromethyl) and test for potency retention.
  • Pharmacophore mapping : Overlay crystal structures (if available) or docking poses to identify critical hydrogen-bonding interactions (e.g., oxazepane carbonyl with a kinase hinge region) .

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) for critical steps like cyclodehydration. For example, POCl₃ concentration and reaction time significantly impact oxazole ring closure .
  • In-line analytics : Use HPLC-MS to monitor intermediate stability and adjust conditions in real-time .

Notes on Data Interpretation

  • Contradictory spectral data : If NMR signals deviate from expected patterns (e.g., unexpected splitting), re-examine reaction conditions for byproducts or stereochemical anomalies .
  • Low reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride formation) and standardize catalyst batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.